(tert-Butoxymethylidene)cyclopropane
Description
(tert-Butoxymethylidene)cyclopropane is a cyclopropane derivative featuring a tert-butoxymethylidene substituent. Cyclopropane rings are highly strained three-membered carbon systems, often incorporated into natural products and synthetic compounds for their unique conformational and electronic properties. Cyclopropane-containing compounds, such as mycobacterial acids (MAs) and monosporasols, are notable for their biological activities and roles in drug discovery .
Properties
CAS No. |
23230-90-2 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(2-methylpropan-2-yl)oxymethylidenecyclopropane |
InChI |
InChI=1S/C8H14O/c1-8(2,3)9-6-7-4-5-7/h6H,4-5H2,1-3H3 |
InChI Key |
HTNYPZRNCTWUTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC=C1CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (tert-Butoxymethylidene)cyclopropane typically involves the cyclopropanation of alkenes using diazo compounds in the presence of metal catalysts. One common method is the reaction of tert-butyl diazoacetate with an alkene under rhodium or copper catalysis, which facilitates the formation of the cyclopropane ring .
Industrial Production Methods: Industrial production of cyclopropane derivatives often employs similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions: (tert-Butoxymethylidene)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield cyclopropane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tert-butoxymethylidene group, leading to the formation of different substituted cyclopropanes
Common Reagents and Conditions:
Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.
Reduction: Pd/C, hydrogen gas, ethanol as solvent, room temperature.
Substitution: Nucleophiles like sodium methoxide (NaOMe), methanol as solvent, reflux conditions.
Major Products: The major products formed from these reactions include epoxides, reduced cyclopropane derivatives, and various substituted cyclopropanes depending on the nucleophile used .
Scientific Research Applications
(tert-Butoxymethylidene)cyclopropane has found applications in several scientific research fields:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the synthesis of materials with unique properties, such as polymers and agrochemicals
Mechanism of Action
The mechanism of action of (tert-Butoxymethylidene)cyclopropane involves its high reactivity due to the strained cyclopropane ring. This strain makes the compound susceptible to ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby exerting their effects .
Comparison with Similar Compounds
Structural and Stereochemical Variations
- Methoxy- and Keto-MAs: Methoxy-MA (MMA) and keto-MA (KMA) are oxygenated cyclopropane derivatives with cis- or trans-cyclopropane configurations. MMA predominantly adopts a cis configuration, while KMA favors trans, influenced by adjacent methyl and functional groups .
- GABA Analogs: Cyclopropane-based GABA analogs (e.g., cis-3,4-methano derivatives) use cyclopropane rings to enforce restricted conformations. The tert-butoxymethylidene group may similarly restrict molecular flexibility but with distinct steric and electronic effects due to its bulky tert-butoxy moiety .
Spectroscopic Properties
NMR chemical shifts (δHb) of cyclopropane derivatives are sensitive to the shielding effects of the cyclopropane ring. For example:
Conformational and Computational Modeling
- Force Field Parameters : Standard OPLSAA force fields require parameter adjustments for cyclopropanes to match quantum mechanics data. The tert-butoxymethylidene group’s steric demands may necessitate further optimization of angle and bond parameters for accurate molecular dynamics simulations .
Data Tables
Table 1: Key Properties of Cyclopropane Derivatives
Table 2: Force Field Parameter Adjustments for Cyclopropanes
Research Implications and Challenges
- Biological Relevance: Cyclopropane derivatives like monosporasols exhibit antimicrobial activity . The tert-butoxymethylidene group may enhance lipophilicity, improving membrane permeability but requiring toxicity assessments.
- Synthetic Bottlenecks : Steric hindrance from the tert-butoxy group complicates derivatization, necessitating tailored catalysts or protective strategies .
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